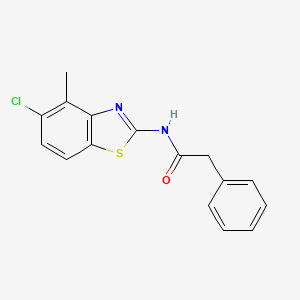

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide, also known as CMBA, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the benzothiazole family, which has been found to have various biological activities, including anticancer, antiviral, and antioxidant properties. CMBA has been synthesized using different methods, and its mechanism of action and physiological effects have been investigated.

科学的研究の応用

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole (BTA) derivatives are integral to various natural products and pharmaceutical agents, showcasing a wide range of pharmacological properties. These compounds offer a significant degree of structural diversity, making them valuable in searching for new therapeutic agents. BTA derivatives have been identified with anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, and antimalarial properties, among others. Research and developments in BTA-based medicinal chemistry are rapidly evolving, with numerous BTA-based compounds as clinical drugs extensively used to treat various diseases due to their high therapeutic potency (Keri et al., 2015).

Therapeutic Potential of Benzothiazoles

Benzothiazoles are recognized for their antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, among others. The 2-arylbenzothiazoles, in particular, are highlighted as potential antitumor agents. Some benzothiazole ring-containing compounds are clinically used for treating various diseases/disorders. The structural simplicity and ease of synthesis of benzothiazoles allow for the development of chemical libraries that could aid in discovering new chemical entities leading to the market (Kamal et al., 2015).

Benzothiazole Derivatives as Anticancer Agents

Benzothiazole derivatives demonstrate broad-spectrum biological activities, including significant anticancer properties. They are effective against various cancer cell lines through multiple mechanisms, which are crucial for the development of anticancer therapeutics. The inhibition of carbonic anhydrase (CA) by BTA derivatives suggests their role in anticancer activity, highlighting the importance of BTA scaffolds in inhibiting metalloenzymes involved in cancer progression (Irfan et al., 2019).

作用機序

Target of Action

Thiazole derivatives have been known to interact with a variety of biological targets, including enzymes, receptors, and dna .

Mode of Action

It’s known that thiazole derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or intercalating into dna .

Biochemical Pathways

Thiazole derivatives have been reported to affect a variety of biochemical pathways, depending on their specific targets .

Result of Action

Thiazole derivatives have been reported to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

特性

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c1-10-12(17)7-8-13-15(10)19-16(21-13)18-14(20)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGJBVDCGOKEOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NC(=O)CC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2919881.png)

![5-(Piperidin-1-ylmethyl)-2-[(pyridin-2-ylmethyl)sulfanyl]-1,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B2919891.png)

![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2919892.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2919894.png)

![3-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2919896.png)